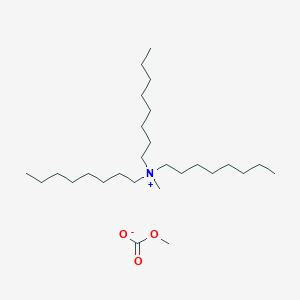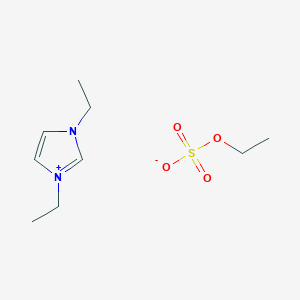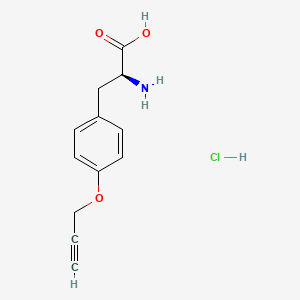
(3,5-Dimethyl-phenyl)-o-tolyl-methanone, 97%
Descripción general
Descripción
(3,5-Dimethyl-phenyl)-o-tolyl-methanone, 97% (hereafter referred to as DPTM) is an organic compound that has a wide range of applications in both scientific research and industrial production. DPTM is a colorless, crystalline solid that can be synthesized from toluene, dimethylphenylsilane, and a strong base such as sodium ethoxide. The compound has been studied for its potential applications in the synthesis of various other compounds, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DPTM has been studied for its potential applications in the synthesis of various other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, DPTM has been used in the synthesis of polymers and in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of DPTM is not fully understood. It is believed that the compound acts as a catalyst, promoting the formation of new bonds between molecules. Additionally, it is believed that DPTM is able to interact with other molecules, such as enzymes, to facilitate a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPTM are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, such as glucose and fatty acids. Additionally, DPTM has been studied for its potential anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPTM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a colorless crystalline solid that can be easily stored and handled. However, DPTM has several limitations for use in laboratory experiments. It is volatile and has a low boiling point, which can make it difficult to use in certain experiments. Additionally, the compound is not water soluble, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for the use of DPTM are numerous. The compound could be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of polymers and in the production of fine chemicals. Additionally, further research could be conducted into the biochemical and physiological effects of DPTM, as well as its potential anti-inflammatory and anti-cancer effects. Finally, the compound could be studied for its potential use in the development of new and improved catalysts.
Métodos De Síntesis
The synthesis of DPTM involves the reaction of toluene with dimethylphenylsilane and a strong base, such as sodium ethoxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated and purified with a column chromatography technique. The product is a colorless crystalline solid with a melting point of 73-75°C and a purity of 97%.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)10-14(9-11)16(17)15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIPSASVMIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251007 | |
| Record name | (3,5-Dimethylphenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200934-12-9 | |
| Record name | (3,5-Dimethylphenyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200934-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)
![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)